

Safety and handling precautions for 1-Bromo-2-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Bromo-2-(cyclopropylmethoxy)benzene
Cat. No.:	B1288957

[Get Quote](#)

An In-depth Technical Guide to the Safety and Handling of **1-Bromo-2-(cyclopropylmethoxy)benzene**

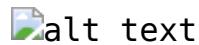
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available Safety Data Sheets (SDS) and regulatory guidelines. It is not a substitute for a formal risk assessment or the information provided by a chemical supplier. Always refer to the original SDS provided with the product before handling.

Chemical Identification and Physical Properties

1-Bromo-2-(cyclopropylmethoxy)benzene is an organic building block used in laboratory chemical synthesis.^[1] Its identification and known physical properties are summarized below.

Identifier	Value	Source(s)
Chemical Name	1-Bromo-2-(cyclopropylmethoxy)benzene	[1]
CAS Number	494773-67-0	[1] [2]
Molecular Formula	C ₁₀ H ₁₁ BrO	[1]
Molecular Weight	227.1 g/mol	[1]
Physical Form	Solid	[3]
Storage Temperature	Refrigerator (2-8°C)	[1] [3]


Note: Detailed physical properties such as melting point, boiling point, and density are not consistently reported in publicly available literature. The toxicological and physical properties of this compound have not been thoroughly investigated.[\[1\]](#)

Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. All personnel must be aware of these hazards before handling the substance.

Hazard Class	Category	Hazard Statement	Source(s)
Acute Toxicity, Oral	4	H302: Harmful if swallowed	[1] [4]
Skin Corrosion/Irritation	2	H315: Causes skin irritation	[1] [4]
Serious Eye Damage/Irritation	2A	H319: Causes serious eye irritation	[1] [4]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation	[1] [4]

GHS Pictogram:

Signal Word: Warning [1][4]

Personal Protective Equipment (PPE) and Exposure Controls

Strict adherence to PPE guidelines is mandatory to minimize exposure risk. Engineering controls should be prioritized to reduce reliance on PPE.

Control	Specification	Source(s)
Engineering Controls	Work in a well-ventilated area. A chemical fume hood is required for handling.	[5]
Facilities must be equipped with an eyewash station and safety shower.		[5]
Eye/Face Protection	Wear approved safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.	[1]
Hand Protection	Wear impermeable chemical-resistant gloves (e.g., nitrile rubber).	[5]
Body Protection	Wear a laboratory coat and, if necessary, additional impermeable protective clothing to prevent skin contact.	[5]
Respiratory Protection	Not required under normal use with adequate ventilation. In case of emergency or poor ventilation, a self-contained breathing apparatus must be available.	[5]
Hygiene Measures	Wash hands thoroughly before breaks and at the end of the workday. Do not eat, drink, or smoke in work areas.	[1]

Safe Handling, Storage, and Disposal

Handling Workflow

The following workflow must be followed for safe handling of **1-Bromo-2-(cyclopropylmethoxy)benzene**.

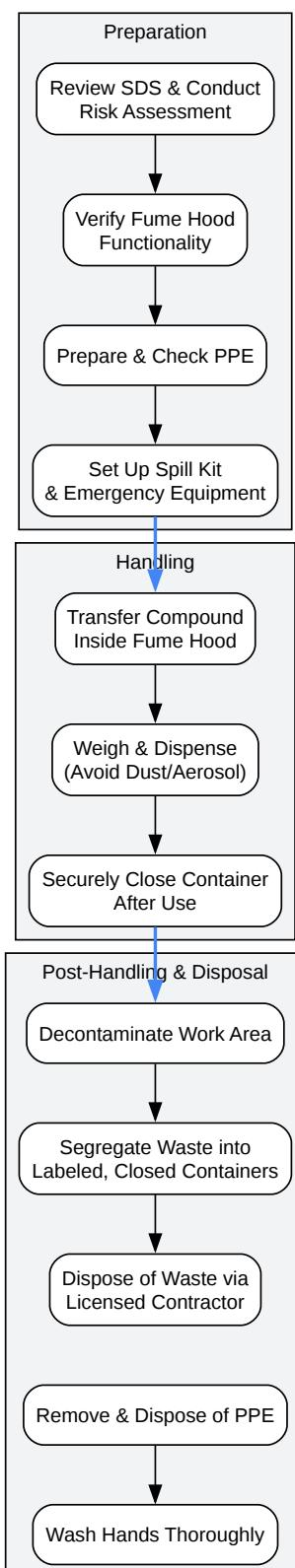

[Click to download full resolution via product page](#)

Diagram 1: Workflow for Safe Handling.

Storage

- Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]
- Temperature: Recommended storage is at refrigerator temperatures (2-8°C).[1]
- Container: Keep the container tightly closed and store in the original packaging.[5]
- Sensitivity: The material may be light-sensitive.[5]

Disposal

- Procedure: Dispose of surplus and non-recyclable material through a licensed disposal company.[1]
- Contamination: Do not allow the chemical to enter drains or waterways.[1]
- Containers: Package waste in suitable, closed, and properly labeled containers for disposal. [1]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an emergency.

Emergency Response Flowchart

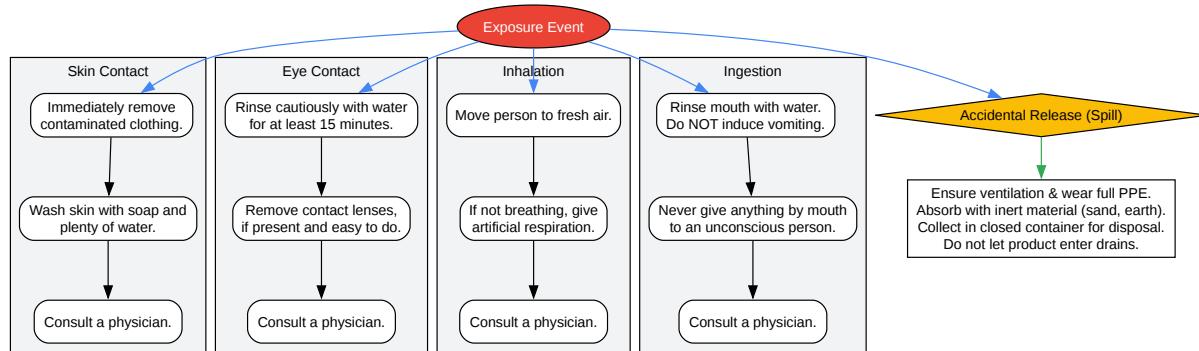

[Click to download full resolution via product page](#)

Diagram 2: Emergency Response and First Aid Protocol.

First-Aid Measures

- General Advice: In all cases of exposure, consult a physician and provide them with the Safety Data Sheet.[1]
- Inhalation: Move the victim to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]
- Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water.[1][5]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[1]
- Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Firefighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
- Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and hydrogen bromide gas.[5]
- Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Toxicological Information and Experimental Protocols

The GHS hazard classifications are determined by standardized toxicological testing. While the specific experimental reports for **1-Bromo-2-(cyclopropylmethoxy)benzene** are not publicly available, the classifications indicate results consistent with the following standard OECD test guidelines.

Acute Oral Toxicity (GHS Category 4)

- Likely Protocol: OECD Test Guideline 423 (Acute Toxic Class Method).[5][7]
- Methodology Summary: This method involves a stepwise procedure with a small number of animals (typically rats) per step.[7][8] A starting dose (e.g., 300 mg/kg) is administered to a group of animals. Depending on the outcome (mortality or survival), the dose is increased or decreased for the next group. The classification is based on the observed mortality at defined dose levels, allowing placement into a GHS category without calculating a precise LD₅₀ value.[5][9]

Skin Irritation (GHS Category 2)

- Likely Protocol: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).[1][6][10]
- Methodology Summary: This is an in vitro (non-animal) test. A test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.[6][10] After a

set exposure time, the cell viability of the tissue is measured, typically using an MTT assay. A chemical is classified as a GHS Category 2 irritant if the cell viability is reduced to $\leq 50\%$ relative to a negative control.[1][6]

Eye Irritation (GHS Category 2A)

- Likely Protocol: OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method) or OECD TG 405 (Acute Eye Irritation/Corrosion).[11][12][13]
- Methodology Summary (In Vitro - OECD 492): Similar to the skin irritation test, this method uses a reconstructed human cornea-like epithelium (RhCE) model.[4][11] The chemical is applied to the tissue surface, and cell viability is measured afterward. The degree of cytotoxicity helps predict the level of eye irritation, allowing for classification.[11][14]
- Methodology Summary (In Vivo - OECD 405): If required by regulation, this test involves applying the substance to the eye of an albino rabbit and scoring lesions on the cornea, iris, and conjunctiva over time to assess the severity and reversibility of eye damage.[12][13] The use of in vitro methods is strongly encouraged to reduce animal testing.[12]

Stability and Reactivity

- Reactivity: No hazardous reactions are expected under normal transport or storage conditions.[5]
- Chemical Stability: The product is stable under recommended storage conditions.[5]
- Incompatible Materials: Avoid contact with strong oxidizing agents.[6]
- Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, and hydrogen bromide.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. 494773-67-0 | MFCD12138831 | 1-Bromo-2-(cyclopropylmethoxy)benzene [aaronchem.com]
- 3. 1-Bromo-2-(cyclopropylmethoxy)benzene | 494773-67-0 [sigmaaldrich.com]
- 4. tecolab-global.com [tecolab-global.com]
- 5. researchgate.net [researchgate.net]
- 6. iivs.org [iivs.org]
- 7. youtube.com [youtube.com]
- 8. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. senzagen.com [senzagen.com]
- 11. iivs.org [iivs.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. jrfglobal.com [jrfglobal.com]
- To cite this document: BenchChem. [Safety and handling precautions for 1-Bromo-2-(cyclopropylmethoxy)benzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288957#safety-and-handling-precautions-for-1-bromo-2-cyclopropylmethoxy-benzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com